2-Succinatobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8O5-2 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(3-carboxylatopropanoyl)benzoate |
InChI |
InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)/p-2 |
InChI Key |
YIVWQNVQRXFZJB-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 2 Succinatobenzoate
Menaquinone Biosynthesis Pathway: The Role of 2-Succinatobenzoate as an Intermediate
The menaquinone biosynthetic pathway is a multi-step enzymatic process that converts simple metabolic precursors into the complex structure of vitamin K2. wikipedia.org In bacteria like Escherichia coli, this pathway consists of at least nine distinct enzymatic reactions. wikipedia.org 2-Succinylbenzoate (B1199955) is a crucial intermediate, and its synthesis marks the creation of the initial aromatic ring structure that will be further modified to form the final naphthoquinone ring of menaquinone. ecmdb.caasm.org
The synthesis of 2-succinylbenzoate draws precursors from two major metabolic pathways. The aromatic portion of the molecule originates from chorismate , which is itself a product of the shikimate pathway. asm.orgasm.org Specifically, chorismate is first converted to isochorismate by the enzyme isochorismate synthase, encoded by the menF gene. asm.org
The four-carbon succinyl side chain is derived from α-ketoglutarate (also known as 2-oxoglutarate), an intermediate of the citric acid cycle. asm.orgecmdb.ca The conversion of these precursors involves a key intermediate, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) , which is formed through the activity of SHCHC synthase, encoded by the menD gene. asm.orgacs.org
The final step in the formation of 2-succinylbenzoate is the dehydration of SHCHC. wikipedia.orgacs.org This reaction is catalyzed by the enzyme o-succinylbenzoate synthase (OSBS) , which is encoded by the menC gene in E. coli. wikipedia.orgnih.gov
OSBS is a member of the enolase superfamily and requires a divalent metal cation, such as Mg²⁺ or Mn²⁺, for its activity. enzyme-database.orgnih.gov The enzyme catalyzes the elimination of a water molecule from SHCHC, leading to the aromatization of the ring and the formation of 2-succinylbenzoate. wikipedia.orgebi.ac.uk The systematic name for this enzyme is (1R,6R)-6-hydroxy-2-succinylcyclohexa-2,4-diene-1-carboxylate hydro-lyase (2-succinylbenzoate-forming). wikipedia.orgenzyme-database.org Following its synthesis, 2-succinylbenzoate is activated by conversion to 2-succinylbenzoyl-CoA by the enzyme o-succinylbenzoate-CoA ligase (MenE), preparing it for subsequent cyclization reactions in the pathway. wikipedia.orgontosight.ai
Table 1: Key Enzymes in the Biosynthesis of 2-Succinylbenzoate
| Enzyme Name | Gene (E. coli) | Reaction Catalyzed | EC Number |
|---|---|---|---|
| Isochorismate Synthase | menF | Chorismate → Isochorismate | 5.4.4.2 |
| SHCHC Synthase | menD | Isochorismate + α-ketoglutarate → SHCHC | 2.2.1.11 |
| o-Succinylbenzoate Synthase (OSBS) | menC | SHCHC → 2-Succinylbenzoate + H₂O | 4.2.1.113 |
| o-Succinylbenzoate-CoA Ligase | menE | 2-Succinylbenzoate + ATP + CoA → 2-Succinylbenzoyl-CoA + AMP + Diphosphate (B83284) | 6.2.1.26 |
Interconnections of 2-Succinatobenzoate Metabolism with Central Carbon Pathways
The biosynthesis of 2-succinylbenzoate is intrinsically linked to the central carbon metabolism of the organism, drawing its fundamental building blocks from high-flux pathways.
The shikimate pathway is the primary route for the de novo synthesis of aromatic compounds in bacteria, plants, fungi, and some protozoans. wikipedia.org It begins with phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and culminates in the production of chorismate. wikipedia.org Chorismate is a critical branch-point metabolite. asm.orgecmdb.ca While it serves as the precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan), it is also the entry point into the menaquinone pathway via its conversion to isochorismate. asm.orggenome.jp Therefore, the synthesis of 2-succinylbenzoate directly competes for the chorismate pool with other essential biosynthetic routes. frontiersin.org
Carbon flux analysis in microorganisms like Bacillus subtilis and E. coli has been employed to understand and optimize the production of menaquinone. Studies show that enhancing the carbon flux from central metabolic pathways, such as glycolysis and the pentose phosphate pathway, toward the shikimate pathway can increase the availability of the chorismate precursor. frontiersin.orgfrontiersin.org For instance, transcriptomic analysis of B. subtilis under conditions of high oxygen supply, which boosted menaquinone-7 (B21479) yield, revealed the upregulation of key glycolytic enzymes like phosphofructokinase and fructose-bisphosphate aldolase. researchgate.net This suggests an increased carbon flow through glycolysis to provide the necessary precursors. researchgate.net Metabolic engineering strategies often focus on optimizing the central carbon metabolism to channel more resources into menaquinone synthesis, for example by knocking out competing pathways or overexpressing rate-limiting enzymes in the upstream pathways. researchgate.netd-nb.info
Genetic and Transcriptomic Studies of 2-Succinatobenzoate Biosynthetic Genes
The genes responsible for menaquinone biosynthesis, including those for 2-succinylbenzoate formation, are typically organized in a gene cluster, often referred to as the men operon. In E. coli, these genes include menF, menD, menC, menE, and menB. asm.orgnih.gov The menC gene, which encodes o-succinylbenzoate synthase, has been cloned and its nucleotide sequence determined. enzyme-database.org
Genetic studies involving mutants have been crucial in elucidating the pathway. For example, E. coli mutants with a defective menC gene are unable to synthesize menaquinone but can have their growth restored under anaerobic conditions by supplementing the medium with 2-succinylbenzoate. asm.orgnih.gov This demonstrates that the genetic block occurs upstream of 2-succinylbenzoate formation. nih.gov
Transcriptomic analyses have provided further insights into the regulation of these genes. In B. subtilis, studies have shown that the expression of men genes, including menD, is significantly upregulated under conditions that favor high menaquinone production, such as increased oxygen supply or alkali stress. frontiersin.orgresearchgate.net These studies help identify rate-limiting steps and provide targets for metabolic engineering to enhance the production of menaquinone and its precursors. acs.orgnih.gov
Comparative Analysis of 2-Succinatobenzoate Pathways Across Diverse Biological Systems
The metabolic pathway involving 2-succinatobenzoate, formally known as the o-succinylbenzoate (OSB) pathway, is a cornerstone in the biosynthesis of naphthoquinones across various domains of life. asm.orgresearchgate.net This pathway's primary role is to produce the core naphthoquinone ring structure, which is a precursor for menaquinones (vitamin K2) in bacteria and archaea, and phylloquinone (vitamin K1) in plants and cyanobacteria. wikipedia.orgebi.ac.uk While the central transformation steps are conserved, a comparative analysis reveals significant diversity in its distribution, regulation, enzyme structure, and evolutionary trajectory across different biological systems.
Two principal routes have evolved for menaquinone biosynthesis in prokaryotes: the classical OSB pathway and the alternative futalosine (B117586) pathway. researchgate.net The OSB pathway is the more prevalent of the two, utilized by the vast majority of prokaryotes, including model organisms like Escherichia coli, as well as in the plant kingdom. asm.orgresearchgate.net In contrast, the futalosine pathway, which proceeds through different intermediates to form the naphthoquinone ring, is found in a smaller subset of bacteria and is considered ancestral in some basal prokaryotic lineages. researchgate.netpnas.orgoup.com
Distribution and End Products Across Domains
The OSB pathway demonstrates remarkable adaptability, serving different physiological functions in various organisms. Its presence spans Bacteria, Archaea, and the Eukarya domain (specifically in plants).
Bacteria and Archaea : In most anaerobic bacteria and archaea, the pathway is indispensable for synthesizing menaquinone (MK). wikipedia.org Menaquinone is a vital electron carrier in anaerobic respiratory chains. wikipedia.orgwikipedia.org The pathway diverges from the central shikimate pathway at the level of chorismate, which is converted to isochorismate. nih.gov A series of enzymatic reactions then leads to 2-succinatobenzoate, which is further processed to 1,4-dihydroxy-2-naphthoate, the direct precursor to the menaquinone headgroup. nih.govresearchgate.net The final menaquinone structure varies in the length of its isoprenoid side chain, denoted as MK-n, where 'n' represents the number of isoprene (B109036) units. researchgate.net
Plants and Cyanobacteria : In plants and cyanobacteria, a nearly identical pathway is employed to produce phylloquinone (vitamin K1). wikipedia.orgebi.ac.uk Phylloquinone acts as a crucial electron acceptor in Photosystem I during photosynthesis. ebi.ac.uk Despite the similarity in the core biosynthetic steps leading to the naphthoquinone ring, the final product differs from bacterial menaquinone primarily in the nature of the attached side chain (a phytyl group in phylloquinone). ebi.ac.uk This pathway is also implicated in the synthesis of other specialized metabolites in plants, such as anthraquinones in the Rubiaceae family. researchgate.netfrontiersin.org
Lateral Gene Transfer : Phylogenetic analyses suggest that the OSB pathway (also known as the MKmen pathway) was laterally transferred from Bacteria to a subset of Archaea. pnas.org This contrasts with the futalosine pathway (MKmqn), which is considered ancestral to both basal Archaea and Bacteria. pnas.org
Interactive Data Table: Distribution and Function of the OSB Pathway
| Domain/Group | Primary End Product | Physiological Role | Key Organism Examples | References |
|---|---|---|---|---|
| Bacteria | Menaquinone (Vitamin K2) | Anaerobic Respiration | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | wikipedia.orgresearchgate.netwikipedia.org |
| Archaea | Menaquinone (Vitamin K2) | Anaerobic Respiration | Methanogens, Halophiles | wikipedia.orgnih.govjcvi.org |
| Plants | Phylloquinone (Vitamin K1) | Photosynthesis (Photosystem I) | Arabidopsis thaliana, Synechocystis sp. | wikipedia.orgebi.ac.ukwikipedia.org |
| Plants (specialized) | Anthraquinone precursors | Defense, Pigmentation | Rubiaceae family, Handroanthus impetiginosus | researchgate.netresearchgate.net |
| Plants (specialized) | Phthalide Alkaloids | Secondary Metabolism | Dendrobium species | frontiersin.org |
Divergence of Key Enzymes
The enzymes responsible for synthesizing and activating 2-succinatobenzoate exhibit significant evolutionary divergence. The two most studied enzymes are o-succinylbenzoate synthase (OSBS), encoded by the menC gene, and o-succinylbenzoate-CoA ligase (MenE).
o-Succinylbenzoate Synthase (OSBS) : This enzyme catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form 2-succinatobenzoate. wikipedia.orgebi.ac.ukebi.ac.uk OSBS is a member of the mechanistically diverse enolase superfamily. ebi.ac.uknih.gov The OSBS/N-acylamino acid racemase (NAAAR) family is extraordinarily divergent, with some members that catalyze the same OSBS reaction sharing less than 15-25% sequence identity. nih.govnih.govnih.gov
Structural Variation : Significant structural differences exist between orthologous OSBS enzymes. For instance, the OSBS from Escherichia coli and Thermobifida fusca exhibit different conformational flexibilities and substrate entry mechanisms despite catalyzing the same reaction. nih.gov
Promiscuous Activity : Some OSBS homologues display catalytic promiscuity. The enzyme from Amycolatopsis sp., initially identified as an N-acylamino acid racemase (NAAAR), was later found to be an efficient OSBS. wikipedia.orgnih.gov This promiscuity is a key area of study for understanding how new enzyme functions evolve. nih.govnih.gov
o-Succinylbenzoate-CoA Ligase (MenE) : This enzyme activates 2-succinatobenzoate by ligating it to Coenzyme A, forming o-succinylbenzoyl-CoA. wikipedia.org This is a critical step that prepares the molecule for the subsequent ring-closure reaction. The enzyme belongs to the ligase family and requires ATP and Mg2+ for its activity. ebi.ac.ukwikipedia.org While not as extensively studied for its evolutionary divergence as OSBS, MenE homologues are found across bacteria and plants, such as in Synechocystis sp. PCC 6803, where it functions in the phylloquinone pathway. ebi.ac.uk
Interactive Data Table: Key Enzymes in 2-Succinatobenzoate Metabolism
| Enzyme | Gene | EC Number | Reaction Catalyzed | Organism Examples | References |
|---|---|---|---|---|---|
| o-Succinylbenzoate Synthase (OSBS) | menC | 4.2.1.113 | SHCHC → 2-Succinatobenzoate + H₂O | E. coli, B. subtilis, Amycolatopsis sp., T. fusca | wikipedia.orgnih.govjcvi.orgnih.gov |
| o-Succinylbenzoate-CoA Ligase | menE | 6.2.1.26 | 2-Succinatobenzoate + ATP + CoA → o-Succinylbenzoyl-CoA + AMP + PPi | E. coli, S. aureus, Synechocystis sp. | ebi.ac.ukwikipedia.org |
This comparative analysis underscores that while the biosynthesis of 2-succinatobenzoate is a conserved biochemical step, the pathway has been shaped by extensive evolutionary pressures. This has resulted in a wide distribution across life, adaptation for different physiological roles, and remarkable structural and functional divergence among its core enzymes.
Enzymology and Molecular Mechanisms of O Succinylbenzoate Synthase Osbs
Characterization of OSBS Catalysis and Reaction Kinetics
OSBS catalyzes an exergonic dehydration reaction, converting SHCHC into OSB and water. ebi.ac.ukwisc.edu The enzyme operates with significant catalytic efficiency. For instance, the OSBS from Amycolatopsis demonstrates a catalytic efficiency (kcat/KM) of 2.5 x 10(5) M(-1) s(-1) for this dehydration reaction. nih.gov This efficiency is markedly higher than its promiscuous N-acylamino acid racemase (NAAAR) activity, highlighting its specialization for the menaquinone pathway. nih.gov The reaction requires a divalent metal cation, typically Mg(II) or Mn(II), for its activity. enzyme-database.org
| Reaction | Substrate | kcat/KM (M-1 s-1) |
|---|---|---|
| Dehydration (OSBS activity) | SHCHC | 2.5 x 10^5 nih.gov |
| Racemization (Promiscuous NAAAR activity) | N-acetylmethionine | 3.1 x 10^2 nih.gov |
| Racemization (Promiscuous NAAAR activity) | N-succinyl phenylglycine | 2.0 x 10^5 nih.gov |
The dehydration of SHCHC by OSBS proceeds via a syn-elimination pathway, as dictated by the trans orientation of the C1-carboxylate and the C6-hydroxyl group in the substrate. ebi.ac.ukwisc.edu The currently accepted mechanism is a two-step process initiated by a general base catalyst. wikipedia.orgebi.ac.uk
Proton Abstraction: The reaction begins with the abstraction of a proton from the C1 position of the SHCHC substrate by a key catalytic residue, Lys133. wikipedia.orgebi.ac.uk This proton removal is the rate-limiting step and results in the formation of a negatively charged enediolate anion intermediate. wikipedia.org
Intermediate Stabilization and Water Elimination: The enediolate intermediate is stabilized by the Mg(II) cofactor, which coordinates with the carboxylate group, and by another key residue, Lys235, which forms a cation-pi interaction with the cyclohexadienyl ring. wikipedia.orgebi.ac.uk The intermediate then collapses, eliminating the C6-hydroxyl group. This leaving group is protonated by the now protonated Lys133 (acting as a general acid), releasing a molecule of water and forming the final product, o-succinylbenzoate (OSB). wikipedia.org
Structural and mutagenesis studies of E. coli OSBS have identified two lysine (B10760008) residues as being indispensable for catalysis. ebi.ac.uknih.gov
Lys133: This residue is positioned to act as the primary acid/base catalyst. nih.govwikipedia.org It initiates the reaction by abstracting a proton from the substrate (acting as a base) and later donates a proton to the departing hydroxyl group (acting as an acid) to facilitate the formation of water. wikipedia.orgebi.ac.uk
Lys235: This residue plays a crucial role in stabilizing the negatively charged enediolate intermediate formed after proton abstraction. wikipedia.org It does this through a cation-pi interaction between its ε-ammonium group and the cyclohexadienyl moiety of the intermediate, effectively shielding the negative charge and lowering the activation energy of the reaction. ebi.ac.uk
OSBS requires a divalent cation for its function, with Mg(II) being a common cofactor. enzyme-database.org The Mg(II) ion is located in the active site and is octahedrally coordinated by three amino acid residues (Asp161, Glu190, and Asp213), two water molecules, and one of the oxygen atoms from the benzoate (B1203000) carboxylate group of the substrate/product. nih.govwikipedia.org The primary roles of the Mg(II) ion are:
Stabilization: It stabilizes the enediolate anion intermediate through bidentate coordination to the carboxylate group. wikipedia.org
Substrate Binding and Orientation: The cofactor is essential for the proper binding and orientation of the substrate within the active site, ensuring that the key functional groups are correctly positioned for catalysis. nih.govwikipedia.org
Substrate Recognition and Binding Dynamics in OSBS
The binding of the product, o-succinylbenzoate (OSB), to OSBS has been characterized by X-ray crystallography. nih.govwikipedia.org The active site is located at the C-terminal end of a (β/α)7β barrel domain, a common fold in the enolase superfamily. wikipedia.org Upon binding of the Mg(II)•OSB complex, previously disordered loops in the apoenzyme become ordered, indicating an induced-fit mechanism. wikipedia.org
Interestingly, substrate and product binding does not rely heavily on direct hydrogen bonds or electrostatic interactions with the protein backbone or side chains. nih.govwikipedia.org Instead, the interactions are predominantly hydrophobic, with additional binding specificity provided by indirect, water-mediated hydrogen bonds. nih.govwikipedia.org This mode of binding, with fewer rigid structural constraints, has been proposed as a strategy that facilitates the evolution of new catalytic functions within the enolase superfamily. nih.gov
Allosteric Regulation and Enzyme Modulation Studies
Based on available scientific literature, there are no specific studies detailing the allosteric regulation of O-Succinylbenzoate Synthase. Allosteric regulation is a common biological control mechanism where a molecule (an allosteric modulator) binds to a site on the enzyme other than the active site (the allosteric site). wikipedia.orgbyjus.com This binding event induces a conformational change in the enzyme that alters its catalytic activity, either activating or inhibiting it. wikipedia.org While inhibitors for other enzymes in the menaquinone pathway have been developed, specific allosteric modulators for OSBS have not been described. nih.gov This suggests that enzyme modulation in OSBS may rely on other mechanisms, such as substrate availability or feedback inhibition from downstream products, though this remains an area for further investigation.
Enzyme Engineering and Mutagenesis for Mechanistic Probes
Site-directed mutagenesis has been a critical tool for elucidating the mechanism of OSBS. By systematically replacing key amino acids in the active site, researchers have confirmed their specific catalytic roles. These "mechanistic probes" provide definitive evidence for the function of individual residues that structural data alone can only suggest. researchgate.net
Mutagenesis studies on OSBS have provided key insights:
Replacing either Lys133 or Lys235 with alanine, serine, or arginine residues resulted in mutants that were catalytically inactive, confirming the essential nature of these two lysine residues. ebi.ac.uk
The structure of the K133R mutant in complex with the substrate SHCHC was instrumental in establishing the absolute stereochemistry of the substrate and confirming the syn-dehydration mechanism. In this mutant, the arginine side chain is pointed away from the active site, rendering it unable to act as a general base. ebi.ac.uk
These experiments exemplify how enzyme engineering and mutagenesis serve as powerful tools to dissect complex enzymatic mechanisms. ebi.ac.uk
| Mutation | Observed Activity | Inferred Role of Original Residue |
|---|---|---|
| K133A, K133S, K133R | No detectable activity ebi.ac.uk | Essential acid/base catalyst ebi.ac.uk |
| K235A, K235S, K235R | No detectable activity ebi.ac.uk | Essential for stabilizing the enediolate intermediate ebi.ac.uk |
Compound Index
| Compound Name | Abbreviation / Synonym |
|---|---|
| 2-Succinatobenzoate | o-Succinylbenzoate, OSB |
| 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate | SHCHC |
| Magnesium Ion | Mg(II) |
| Manganese Ion | Mn(II) |
| Lysine | Lys |
| Aspartate | Asp |
| Glutamate (B1630785) | Glu |
| Alanine | Ala |
| Serine | Ser |
| Arginine | Arg |
| Water | H2O |
| N-acetylmethionine | - |
| N-succinyl phenylglycine | - |
Structural Biology and Computational Studies of 2 Succinatobenzoate Relevant Proteins
X-ray Crystallography of O-Succinylbenzoate Synthase
X-ray crystallography has been instrumental in revealing the three-dimensional architecture of OSBS from various bacterial species, providing a static yet detailed snapshot of its structure.
The three-dimensional structures of o-succinylbenzoate synthase have been determined at high resolution for several orthologs, including those from Escherichia coli, Thermobifida fusca, and Amycolatopsis sp. nih.govrcsb.orgnih.gov These structural studies reveal that OSBS is a monomeric protein composed of two distinct domains: a smaller "capping" domain and a larger "barrel" domain. nih.govwikipedia.org This two-domain fold is a characteristic feature of the enolase superfamily, to which OSBS belongs. nih.govwikipedia.org The capping domain is formed by segments from the N- and C-termini of the polypeptide chain, while the barrel domain adopts a classic (β/α)₇β-barrel structure. nih.gov The structure of the E. coli OSBS, for instance, has been solved in both its apo (ligand-free) form to 1.65 Å and in complex with its product, o-succinylbenzoate (OSB), and Mg²⁺ to 1.77 Å. nih.gov Similarly, structures of the Amycolatopsis enzyme have been solved in complex with various ligands, including the product OSB and several N-acylamino acid substrates, at resolutions ranging from 1.9 Å to 2.3 Å. rcsb.org
Table 1: High-Resolution Crystal Structures of o-Succinylbenzoate Synthase (OSBS)
| Organism | PDB ID | Description | Resolution (Å) |
| Escherichia coli | 1R6W | K133R mutant with SHCHC | 1.62 |
| Escherichia coli | Not Specified | Apo (ligand-free) | 1.65 |
| Escherichia coli | Not Specified | Mg²⁺ and OSB complex | 1.77 |
| Amycolatopsis sp. | 1SJD | Complex with N-succinylphenylglycine | 1.87 |
| Amycolatopsis sp. | Not Specified | Complex with N-succinylmethionine | 2.1 |
| Amycolatopsis sp. | Not Specified | Complex with OSB | 2.2 |
| Amycolatopsis sp. | 1SJA | Complex with N-acetylmethionine | 2.30 |
| Thermobifida fusca | 2OPJ / 2QVH | Apo and product-bound forms | Not Specified |
The active site of OSBS is located in a cleft at the interface between the capping and barrel domains. wikipedia.org A crucial component of the active site is a divalent metal ion, typically Mg²⁺, which is essential for catalysis. wikipedia.org This metal ion is octahedrally coordinated by the side chains of three conserved acidic residues (Asp161, Glu190, and Asp213 in E. coli OSBS), two water molecules, and an oxygen atom from the benzoate (B1203000) carboxylate group of the product. nih.gov The metal ion's primary role is to stabilize the negative charge of the enolate intermediate formed during the reaction. wikipedia.orgebi.ac.uk
The binding pocket itself involves a complex network of interactions. In E. coli OSBS, the binding of the product, OSB, is characterized by few direct hydrogen bonds or electrostatic interactions; instead, many contacts are mediated by water molecules or are hydrophobic in nature. nih.gov The aromatic ring of the substrate interacts with a hydrophobic pocket. nih.govnih.gov Two lysine (B10760008) residues are positioned to act as acid/base catalysts. nih.gov In E. coli OSBS, Lys133 is proposed to abstract a proton from the substrate, while Lys235 helps to stabilize the intermediate. ebi.ac.ukwisc.edu
Interestingly, the active site of some OSBS enzymes, like the one from Amycolatopsis, can accommodate different types of substrates, leading to catalytic promiscuity. rcsb.org Structural analysis shows how the active-site cavity is able to bind not only the native substrate but also N-acylamino acids, which it can racemize. rcsb.org This is achieved through specific interactions with the hydrophobic side chain, α-carbon, carboxylate, and the N-acyl linkage of these alternative substrates. rcsb.org
Structural comparisons between the apo and ligand-bound forms of OSBS reveal significant conformational changes that are critical for catalysis. In the E. coli enzyme, two regions are disordered in the absence of a ligand: a loop in the capping domain (the 20s loop) and the first β-strand/α-helix pair of the barrel domain. nih.gov Upon binding of the product and Mg²⁺, these regions become ordered, effectively closing the active site. nih.govnih.gov This ligand-induced ordering is a common feature in the enolase superfamily and is essential for positioning catalytic residues and shielding the reaction from the solvent. nih.gov
Computational Modeling and Simulation Approaches
To complement the static pictures from X-ray crystallography, computational methods provide a dynamic view of enzyme action and allow for the detailed exploration of reaction mechanisms.
Molecular dynamics (MD) simulations have been employed to study the behavior of OSBS and its complexes with various ligands over time. acs.org These simulations can generate free energy profiles, or Potentials of Mean Force (PMFs), for the enzymatic reactions, providing insights into the energy barriers of each step. core.ac.uk Studies on the promiscuous OSBS from Amycolatopsis have used MD simulations to understand how the enzyme can catalyze both a dehydration reaction and a racemization reaction. core.ac.uknih.gov The simulations revealed that flexible loops in the active site play a key role in promoting this promiscuity. core.ac.uknih.gov MD simulations have also been used to analyze the stability of enzyme-substrate complexes, confirming that lead molecules designed as inhibitors can maintain stable interactions with active site residues of OSBS from pathogens like Mycobacterium tuberculosis. nih.gov
For a detailed understanding of the chemical bond-breaking and bond-forming events during catalysis, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful. acs.org In this approach, the reacting parts of the substrate and key catalytic residues are treated with high-level quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. acs.orgresearchgate.net
QM/MM studies have been used to investigate the reaction mechanisms of both the native OSBS dehydration reaction and the promiscuous N-acylamino acid racemase (NAAAR) reaction in the Amycolatopsis enzyme. acs.org These calculations confirmed the plausibility of the proposed mechanisms, which involve a two-base catalytic strategy utilizing two key lysine residues. core.ac.uknih.gov For the OSBS reaction, one lysine acts as both the general base to abstract a proton and the general acid to protonate the leaving group. nih.gov For the racemization reaction, the two lysines are positioned on opposite sides of the substrate and act as the base and acid in a concerted fashion. rcsb.orgnih.gov The calculated activation free energies from these QM/MM simulations showed good agreement with experimental data, validating the computational models. acs.orgnih.gov
Table 2: Key Computational Studies on OSBS
| Study Focus | Methodology | Key Findings |
| Promiscuous activity of Amycolatopsis OSBS | QM/MM, MD | Confirmed reaction mechanisms for dehydration and racemization; highlighted the role of flexible loops. acs.orgcore.ac.uknih.gov |
| Reaction mechanism in E. coli OSBS | Mutagenesis, Structural Analysis | Identified Lys133 and Lys235 as key catalytic residues. wisc.edu |
| Inhibition of M. tuberculosis OSBS | Molecular Docking, MD | Showed stable binding of potential inhibitor molecules in the active site. nih.gov |
| Evolution of NSAR activity | Molecular Modeling, Mutagenesis | Identified specific mutations that can introduce or enhance promiscuous racemase activity. acs.org |
Protein-Ligand Docking and Virtual Screening for Enzyme Modulators
Computational methods such as protein-ligand docking and virtual screening are powerful tools in modern drug discovery, enabling the identification and optimization of molecules that can modulate the activity of specific enzymes. In the context of 2-succinatobenzoate, these techniques have been primarily applied to the enzymes responsible for its synthesis and subsequent conversion in the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for many bacteria but absent in humans, making it an attractive target for novel antibiotics. nih.govacs.org
The enzymes o-succinylbenzoate synthase (OSBS), also known as MenC, and o-succinylbenzoate-CoA ligase (MenE) are key targets. nih.govuniprot.org Docking studies predict the binding orientation and affinity of potential inhibitors within the enzyme's active site, while virtual screening rapidly assesses large libraries of compounds to identify promising candidates for further experimental testing. nih.govresearchgate.net
One notable study focused on the OSBS from Mycobacterium tuberculosis (Mtb), a critical pathogen. nih.gov Since an experimental structure was unavailable, researchers first constructed a three-dimensional homology model of Mtb-OSBS using the crystal structure from Thermobifida fusca as a template. nih.gov The active site was identified by comparing the sequences, revealing highly conserved residues vital for catalysis. nih.gov The natural substrate, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC), was docked into this model to validate the binding pocket. Subsequently, 12 lead molecules, designed as structural modifications of SHCHC, were docked using AutoDock 4.0. nih.gov This analysis revealed that the lead compounds interacted with key active site residues, suggesting their potential as inhibitors. nih.gov Molecular dynamics simulations further confirmed the stability of these interactions. nih.gov
Another key enzyme, MenE, which converts 2-succinatobenzoate to o-succinylbenzoyl-CoA, has also been a subject of computational studies. researchgate.net Researchers have developed potent inhibitors by designing analogues of the reaction intermediate, OSB-AMP. researchgate.net Computational docking of OSB-AMP into the unliganded crystal structure of Staphylococcus aureus MenE helped identify putative active-site residues, such as Arg222 and Ser302, that may interact with the inhibitor's carboxylate and ketone groups, respectively. researchgate.net In a separate study, a series of difluoroindanediol-based compounds were evaluated as MenE inhibitors. acs.org Docking studies were consistent with the experimental results, showing that only the (1R,3S)-diastereomer of the inhibitor could bind effectively to the E. coli MenE active site, whereas other stereoisomers could not. acs.org
These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, providing a framework for developing new enzyme modulators targeting the 2-succinatobenzoate metabolic pathway. acs.orgresearchgate.netresearchgate.net
Table 1: Examples of Docking and Virtual Screening Studies on 2-Succinatobenzoate Related Enzymes
| Target Enzyme | Organism | Ligand(s) / Library | Computational Method | Key Findings / Interacting Residues | Reference(s) |
|---|---|---|---|---|---|
| o-Succinylbenzoate Synthase (OSBS/MenC) | Mycobacterium tuberculosis | 12 lead molecules based on the substrate SHCHC | Homology Modeling, Molecular Docking (AutoDock 4.0), Molecular Dynamics | Identified interactions with conserved active site residues including Lys108, Asp138, Glu189, and Ser237. | nih.gov |
| o-Succinylbenzoate-CoA Ligase (MenE) | Staphylococcus aureus | OSB-AMP (reaction intermediate) | Molecular Docking | Identified putative binding residues Arg222 (for carboxylate) and Ser302 (for ketone). | researchgate.net |
| o-Succinylbenzoate-CoA Ligase (MenE) | Escherichia coli | Difluoroindanediol stereoisomers | Molecular Docking | Docking correctly predicted that the (1R,3S)-diastereomer was the most potent inhibitor. | acs.org |
| Cytochrome bd Oxidase | Mycobacterium tuberculosis | ~100 compounds | Virtual Screening, Molecular Docking, Gaussian accelerated MD | Identified three compounds that significantly reduced oxygen consumption mediated by the enzyme. | biorxiv.org |
Bioinformatics and Phylogenetic Analysis of 2-Succinatobenzoate Related Enzymes
Bioinformatics and phylogenetic analyses are essential for understanding the evolution, diversity, and functional relationships of enzymes. For those related to 2-succinatobenzoate, these studies have revealed a complex evolutionary history, particularly for o-succinylbenzoate synthase (OSBS). The OSBS enzyme family is part of the mechanistically diverse enolase superfamily, whose members share a common (β/α)₇β-barrel catalytic domain but catalyze over twenty different chemical reactions. nih.govnih.gov
A striking feature of the OSBS family is its rapid rate of evolution and extreme sequence divergence. nih.gov The average pairwise amino acid sequence identity among OSBS enzymes from various species is only 26%, with some members sharing less than 15% identity. nih.gov This is significantly more divergent than typical protein families that conserve the same function. nih.govnih.gov Structural and sequence analyses across 11 representative OSBS enzymes showed that this rapid evolution is associated with factors like the loss of quaternary structure and the presence of large insertions or deletions, which are not typically considered in evolutionary rate studies. nih.gov
Phylogenetic analysis has divided the OSBS family into eight major subfamilies. nih.gov One of the most studied is the N-succinylamino acid racemase (NSAR)/OSBS subfamily. nih.govnih.gov Enzymes in this branch are often promiscuous, catalyzing not only the primary OSBS reaction for menaquinone synthesis but also the racemization of N-succinylamino acids. nih.govnih.gov This functional promiscuity is thought to be a stepping stone in the evolution of new enzymatic activities. wisc.edurcsb.org Phylogenetic trees show that the NSAR/OSBS subfamily is nested within the larger OSBS family, suggesting the racemase activity evolved from a dedicated OSBS ancestor. nih.gov
Broader phylogenetic studies have placed the enzymes of the classical menaquinone pathway, including OSBS (MenC) and OSB-CoA ligase (MenE), in the context of prokaryotic evolution. oup.comscienceopen.com These analyses compare the classical pathway with the alternative futalosine (B117586) pathway, another route for menaquinone biosynthesis. oup.comscienceopen.com The distribution and phylogenies of these enzymes suggest that the futalosine pathway may have evolved earlier than the classical pathway. oup.comscienceopen.com For instance, phylogenetic trees of MenC often use enzymes from other superfamilies as outgroups to trace their evolutionary origins. oup.comscienceopen.com
Table 2: Sequence Divergence in the o-Succinylbenzoate Synthase (OSBS) Family
| Enzyme | Organism | PDB ID | Subfamily | Sequence Identity to E. coli OSBS | Reference(s) |
|---|---|---|---|---|---|
| EcOSBS | Escherichia coli | 1FHV | γ-Proteobacteria | 100% | nih.gov |
| TfOSBS | Thermobifida fusca | 2OPJ | Actinobacteria | 22% | nih.gov |
| AmyNSAR/OSBS | Amycolatopsis sp. | 1SJB | NSAR/OSBS | 28% | nih.gov |
| AaOSBS | Alicyclobacillus acidocaldarius | 3Q1Y | NSAR/OSBS | 34% (to AmyNSAR) | nih.gov |
| BsOSBS | Bacillus subtilis | 1WZO | NSAR/OSBS | N/A | nih.gov |
| GkNSAR/OSBS | Geobacillus kaustophilus | 3ONA | NSAR/OSBS | N/A | nih.gov |
Advanced Analytical Methodologies in 2 Succinatobenzoate Research
Spectroscopic Techniques for Structural and Dynamic Research
Spectroscopy is a cornerstone in the investigation of 2-succinatobenzoate and its related metabolites, offering windows into their molecular structure, conformational dynamics, and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pathway Metabolite Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of intermediates in the menaquinone biosynthetic pathway. Early studies on the biosynthesis of o-succinylbenzoate (OSB) used NMR data to identify the unstable intermediate, 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). nih.gov This was crucial in piecing together the steps leading to the formation of the aromatic ring system of menaquinone.
In more recent research, NMR has been instrumental in re-evaluating the activity of the enzyme MenD. It was discovered that the true product of the MenD-catalyzed reaction is not SHCHC, but rather 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). researchgate.net This finding was supported by detailed NMR analysis of the enzymatic product formed under conditions that prevent its spontaneous conversion to SHCHC. researchgate.net Furthermore, isotopic exchange experiments monitored by ¹H NMR spectroscopy have been used to study the reaction mechanisms of promiscuous enzymes that can act as both N-succinylamino acid racemases and o-succinylbenzoate synthases, providing insights into the stereochemistry of proton abstraction. nih.gov
During the synthesis of inhibitors for MenE, the o-succinylbenzoate-CoA synthetase, NMR spectroscopy revealed an interesting equilibrium between the keto acid and lactol forms of the o-succinylbenzoate sidechain. nih.gov The specific isomeric form present was found to be dependent on the purification method and the pH, with the two forms being reversibly interconverted. nih.gov This highlights the detailed structural information that NMR can provide, which is critical for understanding inhibitor-enzyme interactions.
Mass Spectrometry (MS) for Quantitative Metabolomics of 2-Succinatobenzoate
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a vital technique for the quantitative analysis of metabolites like 2-succinatobenzoate within complex biological extracts. sciex.com Targeted metabolomics approaches, using techniques like multiple reaction monitoring (MRM), allow for the sensitive and specific quantification of predefined metabolites, including intermediates of the menaquinone biosynthesis pathway. sciex.commdpi.com
Furthermore, predicted LC-MS/MS spectra for 2-succinatobenzoate are available in databases, which aids in its identification in untargeted metabolomics studies. hmdb.ca These methods are crucial for understanding the metabolic flux and identifying potential bottlenecks in the biosynthesis of menaquinone.
| Technique | Application in 2-Succinatobenzoate Research | Key Findings |
| LC-MS/MS | Quantitative analysis of vitamin K2 and its precursors. acs.orgbevital.nomdpi.com | Enables measurement of pathway intermediates to assess metabolic engineering strategies. acs.org |
| UPLC-MS | Detection and analysis of vitamin K2 in fermentation broths. acs.org | Used to quantify the effects of overexpressing enzymes like MenD and MenA on vitamin K2 production. acs.org |
| Targeted Metabolomics (MRM) | Absolute quantification of intracellular metabolites. sciex.commdpi.com | Provides data for calculating reaction thermodynamics and inferring enzyme kinetics in vivo. sciex.com |
Vibrational Spectroscopies (Infrared, Raman) for Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the conformational states of molecules like 2-succinatobenzoate and its derivatives. These techniques probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding environment.
Raman spectroscopy has been used to study the conformational properties of benzoic acid derivatives. acs.orgias.ac.inaip.org By analyzing the Raman spectra, researchers can gain insights into the influence of different functional groups on the molecular structure and interactions. ias.ac.in For example, studies on monosubstituted benzene (B151609) derivatives have shown how changes in pH and protonation state affect the vibrational frequencies, revealing details about molecular orientation and binding to surfaces. aip.org
In the context of enzymatic reactions, Raman spectroscopy can be used to monitor the conversion of reactants to products in real-time. For instance, the esterification of benzoic acid has been followed by observing the unique spectral peaks of the reactant and product. americanpharmaceuticalreview.com While direct vibrational studies on 2-succinatobenzoate are less common in the literature, the principles established from studies on related benzoate (B1203000) derivatives are applicable. The conformational analysis of benzyl (B1604629) benzoate derivatives using FT-IR and Raman spectroscopy, combined with computational methods, has provided detailed insights into rotational barriers and intramolecular interactions, demonstrating the power of these techniques for structural elucidation. researchgate.netumich.edu
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Carboxylic Acid) | ~1710 | Indicates the presence and environment of the carboxyl group. |
| Ring Breathing Mode | ~800 | Sensitive to substitution patterns and electronic effects on the benzene ring. aip.org |
| COO⁻ Bending Mode | ~840 | Reporter for the deprotonated carboxylate form. osti.gov |
| C-COOH Stretching Mode | ~800 | Reporter for the protonated carboxylic acid form. osti.gov |
Ultrafast Spectroscopies (e.g., 2D-IR, Time-Resolved UV-Vis) for Reaction Dynamics
Ultrafast spectroscopic techniques, such as time-resolved UV-Vis and two-dimensional infrared (2D-IR) spectroscopy, are employed to study the dynamics of chemical reactions on femtosecond to picosecond timescales. optimusfit.orguni-wuerzburg.de These methods are particularly useful for observing the transient intermediates and understanding the mechanisms of enzyme-catalyzed reactions. numberanalytics.com
While direct application of these techniques to the enzymes metabolizing 2-succinatobenzoate is not extensively documented, they have been used to study analogous systems. For example, time-resolved spectroscopy has been used to investigate the catalytic mechanism of enzymes like lactate (B86563) dehydrogenase, revealing conformational changes upon substrate binding. numberanalytics.com The principles of pump-probe spectroscopy, where an initial laser pulse initiates a reaction and a subsequent pulse probes the system's evolution, are broadly applicable to studying the kinetics of enzymatic reactions involving 2-succinatobenzoate. optimusfit.orguni-wuerzburg.de
Femtosecond time-resolved spectroscopy has been successfully applied to monitor light-induced conformational dynamics in peptides, demonstrating the ability to track sub-nanosecond structural relaxations. nih.govnih.gov This highlights the potential of such techniques to resolve the rapid conformational changes that may occur within enzymes like o-succinylbenzoate synthase during catalysis. The combination of ultrafast spectroscopy with computational modeling offers a powerful approach to validate and refine our understanding of reaction dynamics at a molecular level. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Enzyme Interactions
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons, such as metalloenzymes containing paramagnetic metal centers or those that proceed through radical intermediates. escholarship.org Several enzymes in and related to the menaquinone biosynthetic pathway are potential targets for EPR studies.
For example, o-succinylbenzoate synthase (OSBS) is a magnesium-dependent enzyme. ebi.ac.uk While Mg²⁺ is EPR silent, the substitution with Mn²⁺, a paramagnetic ion, can provide a spectroscopic handle to probe the metal ion's coordination environment and its role in catalysis. EPR has been extensively used to study Mn²⁺-stabilized enolate anion intermediates in other enzymes of the enolase superfamily, to which OSBS belongs. wisc.edu
Furthermore, some biosynthetic pathways involve radical S-adenosylmethionine (rSAM) enzymes, which utilize a [4Fe-4S] cluster to generate a radical species for catalysis. escholarship.orgchemrxiv.org EPR spectroscopy is a primary tool for characterizing the iron-sulfur clusters in these enzymes and for detecting and identifying radical intermediates formed during the reaction. escholarship.orgnih.govresearchgate.net Although the core menaquinone pathway enzymes acting on 2-succinatobenzoate are not rSAM enzymes, related biosynthetic pathways often feature them, making EPR a relevant technique in the broader context of natural product biosynthesis.
Chromatographic Separation Techniques for Compound Isolation and Purity Assessment in Research
Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of 2-succinatobenzoate and its precursors in a research setting. High-performance liquid chromatography (HPLC) is a commonly used method.
In early research, an intermediate in the menaquinone pathway, later identified as SHCHC, was purified to near homogeneity using HPLC. nih.gov This purification was a critical step that allowed for its structural characterization. More recently, HPLC has been used to purify isochorismate, a substrate for the MenD enzyme, and to assay the activity of MenD by monitoring the consumption of this substrate. researchgate.net Reversed-phase HPLC is also noted in the synthesis of inhibitors for MenE, where it was observed to influence the equilibrium between keto acid and lactol forms of the compounds. nih.gov
Isotopic Labeling Strategies for Tracing Carbon Flow in 2-Succinatobenzoate Biosynthesis
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and elucidate biosynthetic pathways. slideshare.net By introducing molecules enriched with stable isotopes like carbon-13 (¹³C), researchers can follow the incorporation of these labeled atoms into downstream metabolites, thereby mapping the flow of carbon through a specific pathway. chempep.comfrontiersin.org This approach has been instrumental in confirming the precursors and intermediates involved in the biosynthesis of 2-succinatobenzoate, a key intermediate in the production of menaquinone (vitamin K2). ecmdb.canih.gov
The biosynthesis of 2-succinatobenzoate is a critical branch of the shikimate pathway. researchgate.netmdpi.com Early studies successfully established that the naphthoquinone ring of menaquinone is derived from two primary precursors: shikimate and the non-carboxyl carbons of 2-ketoglutarate. researchgate.net Isotopic labeling experiments were central to this discovery.
Detailed research has demonstrated that 2-succinatobenzoate is formed from isochorismate and 2-ketoglutarate. ecmdb.canih.gov In this process, 2-ketoglutarate undergoes a thiamine (B1217682) pyrophosphate (TPP)-dependent decarboxylation to yield a succinic semialdehyde anion of TPP. nih.gov This intermediate then reacts with isochorismate.
To verify these steps, scientists have conducted experiments using specifically labeled substrates. For instance, growing bacterial cultures in the presence of ¹³C-labeled glucose allows for the tracking of carbon atoms from this central carbon source through various metabolic pathways, including the one leading to 2-succinatobenzoate. researchgate.net By analyzing the ¹³C-labeling pattern in the purified menaquinone, the contribution of glucose-derived carbons can be determined. researchgate.net
Furthermore, studies have utilized labeled versions of immediate precursors to pinpoint their exact contribution. For example, experiments with labeled shikimate confirmed the incorporation of all seven of its carbon atoms into the menaquinone structure. researchgate.net Similarly, feeding experiments with labeled 2-ketoglutarate have shown that its middle three carbon atoms are incorporated into the naphthoquinone ring, with the loss of both carboxyl groups. researchgate.net One study focusing on the biosynthesis of o-succinylbenzoate (OSB) in E. coli demonstrated that the first carbon of glutamate (B1630785) (the precursor to 2-ketoglutarate) was lost and not incorporated into the final product. researchgate.net
The general workflow for such an experiment involves several key stages. First, a suitable ¹³C-labeled substrate is chosen and introduced into the cell culture medium. frontiersin.org As the cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network. frontiersin.org Following a period of growth and production, the target molecule, in this case, menaquinone (containing the 2-succinatobenzoate moiety), is extracted, purified, and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). researchgate.netnih.gov These analytical methods can precisely determine the positions and extent of ¹³C enrichment in the molecule, providing a detailed map of carbon flow.
A summary of key isotopic labeling experiments that have contributed to understanding 2-succinatobenzoate biosynthesis is presented in the table below.
Table 1: Isotopic Labeling Studies in Menaquinone Biosynthesis
| Labeled Precursor | Isotope Used | Organism/System | Key Finding | Reference |
|---|---|---|---|---|
| [U-¹³C]Glucose | ¹³C | Streptomyces strain | The labeling pattern of menaquinone differed from that in E. coli, suggesting an alternative biosynthetic pathway. | researchgate.net |
| Shikimate | Not specified | Not specified | All seven carbon atoms of shikimate were incorporated into menaquinone. | researchgate.net |
| 2-Ketoglutarate | Not specified | Not specified | The middle three carbons of 2-ketoglutarate are incorporated into the naphthoquinone ring. | researchgate.net |
These isotopic labeling strategies have been fundamental in piecing together the intricate steps of 2-succinatobenzoate formation and its subsequent conversion into menaquinone. The data derived from these experiments provide conclusive evidence for the origin of the carbon atoms in the final molecule, solidifying our understanding of this vital biosynthetic pathway.
Biotechnological and Synthetic Biology Research for 2 Succinatobenzoate Applications
Metabolic Engineering for Enhanced 2-Succinatobenzoate Production in Microbial Systems
Metabolic engineering is a key strategy for improving the production of valuable compounds like 2-succinylbenzoate (B1199955) (OSB), a crucial intermediate in the biosynthesis of menaquinone (vitamin K2) and some anthraquinones. tandfonline.combiorxiv.orgwikipedia.orgmdpi.com This involves the targeted modification of an organism's metabolic pathways to enhance the yield of the desired product.
The selection and improvement of microbial strains are fundamental to increasing the production of 2-succinylbenzoate. Techniques such as random mutagenesis followed by screening and rational engineering are employed to develop high-yield strains.
Mutagenesis and Screening: Traditional methods involve exposing microbial populations to mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or physical methods like UV irradiation to induce random genetic changes. mdpi.com The resulting mutants are then screened for enhanced production of the target compound. For instance, mutants of Bacillus subtilis have been generated that are resistant to analogs of vitamin K2 precursors, leading to increased metabolic flux towards menaquinone biosynthesis, and by extension, 2-succinylbenzoate. mdpi.com
Rational Strain Engineering: With advancements in genomics, a more targeted approach is possible. This involves identifying and modifying specific genes to improve production. For example, in Bacillus subtilis, the deletion of genes responsible for byproduct formation can redirect metabolic flux towards the desired pathway. nih.gov One study showed that deleting the dhbB gene, which competes for the precursor isochorismate, led to an increase in menaquinone-7 (B21479) yield. nih.gov Similarly, knocking out genes like mgsA and araM in Bacillus subtilis has been shown to channel more dihydroxyacetone phosphate (B84403) (DHAP) into the menaquinone-7 synthesis pathway, resulting in a 15% increase in production. nih.govresearchgate.net
The table below summarizes various strain optimization strategies and their impact on the production of menaquinone (MK-7), which is downstream of 2-succinylbenzoate.
| Strain/Organism | Optimization Strategy | Fold Increase in MK-7 Yield | Reference |
| Bacillus subtilis 168 | Dynamic regulation of side pathways using a PhrC-RapC-SinR QS system | 6.27 | nih.govresearchgate.net |
| Bacillus subtilis | Deletion of dhbB gene | - | nih.gov |
| Bacillus subtilis | Knockout of mgsA and araM genes | 1.15 | nih.govresearchgate.net |
| Bacillus subtilis D200-41 | NTG and diphenylamine (B1679370) treatment | - | mdpi.com |
| Bacillus subtilis OUV23481 | UV treatment and precursor analogs | 1.7 | mdpi.com |
Pathway engineering focuses on manipulating the flow of metabolites (flux) through biochemical pathways to maximize the availability of precursors for 2-succinylbenzoate synthesis.
Overexpression of Key Enzymes: A common strategy is to increase the expression of enzymes that catalyze rate-limiting steps in the biosynthetic pathway. In the context of 2-succinylbenzoate, which is a precursor to menaquinone, studies have focused on the menaquinone pathway. In Bacillus amyloliquefaciens, overexpression of enzymes such as o-succinylbenzoate synthase (MenC) and o-succinylbenzoate-CoA ligase (MenE) has been explored to enhance menaquinone-7 production. mdpi.com Similarly, identifying and overexpressing pivotal enzymes like MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase) and MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase) has been shown to be crucial for increasing vitamin K2 synthesis in Bacillus subtilis. acs.orgnih.govresearchgate.net
Blocking Competing Pathways: Another effective approach is to block or down-regulate pathways that compete for the same precursors. The synthesis of 2-succinylbenzoate originates from the chorismate/O-succinylbenzoic acid pathway. biorxiv.orgplos.org Chorismate is a branch-point metabolite that also serves as a precursor for aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and folic acid. nih.govresearchgate.net By down-regulating the genes in these competing pathways, more chorismate can be channeled towards 2-succinylbenzoate production. However, since these byproducts are often essential for cell growth, a complete knockout can be detrimental. nih.govresearchgate.net Therefore, dynamic regulation strategies are being developed to balance cell growth and product synthesis. nih.govresearchgate.net
The following table highlights key enzymes in the 2-succinylbenzoate and menaquinone biosynthetic pathways that are targets for metabolic engineering.
| Enzyme | EC Number | Reaction Catalyzed | Role in Pathway Engineering |
| Isochorismate synthase (MenF) | 5.4.4.2 | Chorismate → Isochorismate | Overexpression to increase isochorismate supply. acs.orgresearchgate.net |
| o-succinylbenzoate synthase (MenC) | 4.2.99.20 | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate → 2-succinylbenzoate | Overexpression to enhance conversion to OSB. tandfonline.comresearchgate.net |
| o-succinylbenzoate-CoA ligase (MenE) | 6.2.1.26 | 2-succinylbenzoate + ATP + CoA → 2-succinylbenzoyl-CoA + AMP + diphosphate (B83284) | Overexpression to pull flux towards downstream products. wikipedia.orgmdpi.complos.orggenome.jpuniprot.org |
| 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase (MenD) | 2.2.1.9 | Isochorismate + 2-oxoglutarate → 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate + CO2 | Identified as a key rate-limiting enzyme; a target for overexpression and mutation. acs.orgnih.govresearchgate.netbiorxiv.orgembopress.org |
Synthetic Biology Approaches for Rational Design of 2-Succinatobenzoate Pathways
Synthetic biology offers a powerful framework for the rational design and construction of novel biosynthetic pathways for compounds like 2-succinylbenzoate. frontiersin.orgtab-beim-bundestag.de It utilizes standardized biological parts, computational modeling, and a "design-build-test-learn" cycle to engineer biological systems with new functions. tab-beim-bundestag.denih.gov
The assembly of de novo biosynthetic pathways involves combining enzymes from different organisms into a heterologous host to create a novel production route. nih.gov This approach allows for the production of 2-succinylbenzoate in industrially relevant microorganisms like Escherichia coli or yeast, which may have more favorable growth characteristics and genetic tools compared to the native producers.
The construction pipeline for a de novo pathway typically involves:
Design: Identifying a viable enzymatic route from central metabolites to 2-succinylbenzoate. This often involves searching databases for enzymes with the desired catalytic activities. nih.gov The native pathway to 2-succinylbenzoate proceeds from chorismate and α-ketoglutarate. frontiersin.org
Gene Sourcing and Synthesis: Obtaining the genes encoding the selected enzymes, either through PCR from the native organisms or through synthetic gene synthesis.
Assembly and Transformation: Assembling the genes into an expression vector and transforming them into a suitable host organism. nih.gov
Testing and Optimization: Culturing the engineered organism and analyzing for the production of 2-succinylbenzoate. This is often an iterative process, where bottlenecks in the pathway are identified and addressed through further engineering. nih.gov
While specific examples of de novo pathway construction solely for 2-succinylbenzoate are not extensively documented, the principles are applied in the broader context of producing compounds derived from it, such as menaquinones and anthraquinones. biorxiv.orgplos.org For instance, the entire menaquinone biosynthetic pathway, which includes the steps leading to 2-succinylbenzoate, can be heterologously expressed in a host like E. coli.
The success of synthetic biology relies heavily on the availability of robust genetic tools for assembling and regulating biosynthetic pathways. nih.gov
Pathway Assembly: Standardized DNA assembly methods, such as Gibson Assembly and Golden Gate cloning, allow for the rapid and modular construction of multi-gene pathways. These methods enable the combination of genes from various sources into a single plasmid or their integration into the host chromosome.
Promoter Engineering and Tuning: The expression levels of enzymes in a synthetic pathway often need to be carefully balanced to avoid the accumulation of toxic intermediates and to optimize metabolic flux. This is achieved through the use of promoter libraries with varying strengths. In B. subtilis, promoter engineering has been used to fine-tune the expression of key enzymes in the menaquinone pathway. nih.gov
Dynamic Regulation: Advanced regulatory circuits, such as those based on quorum sensing, can be used to dynamically control gene expression. For example, a quorum-sensing system was engineered in B. subtilis to decouple cell growth from the production phase. nih.govresearchgate.net In the initial growth phase, the biosynthetic pathway for menaquinone (and thus 2-succinylbenzoate) is repressed to allow for robust biomass accumulation. Once a certain cell density is reached, the quorum-sensing system activates the pathway, leading to high-level production. nih.govresearchgate.net This strategy avoids the metabolic burden associated with constitutive high-level expression of the pathway.
CRISPR-Cas Systems: CRISPR-based tools have revolutionized genome editing and transcriptional regulation. They can be used to knock out competing pathways, integrate entire synthetic pathways into specific genomic locations, and up- or down-regulate the expression of target genes with high precision.
Enzyme Discovery and Directed Evolution for 2-Succinatobenzoate Related Biocatalysis
The efficiency of a biosynthetic pathway is ultimately determined by the catalytic properties of its constituent enzymes. Enzyme discovery and engineering are therefore critical for optimizing the production of 2-succinylbenzoate. nih.govudg.edu
Enzyme Discovery: The vast biodiversity of the microbial world represents a rich source of novel enzymes with potentially superior properties. Metagenomic approaches, where DNA is directly isolated from environmental samples, allow for the discovery of enzymes from unculturable microorganisms. nih.gov These libraries can be screened for enzymes with high activity, stability, or other desirable traits for 2-succinylbenzoate synthesis. For example, novel enzymes have been discovered from metagenomic libraries for applications in plastic degradation, a field that shares similar discovery principles. udg.edu
Directed Evolution: Directed evolution is a powerful technique for engineering enzymes with improved or novel functions. researchgate.netillinois.educaltech.edu It mimics the process of natural selection in the laboratory. The process involves:
Creating Genetic Diversity: Introducing random mutations into the gene of an enzyme using methods like error-prone PCR or DNA shuffling. researchgate.net
Screening or Selection: Identifying mutant enzymes with the desired improvements from a large library of variants. This requires a high-throughput assay.
Iteration: Repeating the process of mutation and screening over several rounds to accumulate beneficial mutations.
Directed evolution has been successfully used to alter the substrate specificity and enhance the catalytic efficiency of enzymes. For instance, single mutations in members of the enolase superfamily have been shown to introduce o-succinylbenzoate synthase activity. illinois.edu In one case, a single point mutation in muconate lactonizing enzyme II improved its promiscuous o-succinylbenzoate synthase activity by at least six orders of magnitude. nih.gov This demonstrates the potential of directed evolution to create highly efficient biocatalysts for the synthesis of 2-succinylbenzoate. researchgate.netillinois.edu
The table below illustrates examples of enzyme evolution for new or improved activities.
| Original Enzyme | Evolved Activity | Fold Improvement | Key Findings | Reference |
| Muconate lactonizing enzyme II | o-succinylbenzoate synthase | >1,000,000 | A single point mutation conferred a significant increase in a promiscuous activity. | nih.gov |
| N-acylhomoserine lactonase | Paraoxonase | - | Six rounds of directed evolution produced a new enzyme function. | nih.gov |
| Aryl sulfatase | Phenylphosphonate hydrolase | 100,000 | Two mutations enlarged the active site, improving activity on a non-native substrate. | nih.gov |
| Cytochrome P450 | Various | - | Directed evolution can exploit the catalytic versatility of enzymes with relaxed substrate specificity. | unipr.it |
Research into Microbial Degradation of Related Aromatic Compounds and Potential Role of 2-Succinatobenzoate as an Intermediate
2-Succinatobenzoate, also known as o-succinylbenzoate (OSB), is a key metabolic intermediate in specific microbial pathways. While not a universal intermediate in the degradation of all aromatic compounds, its formation is a critical step in the biosynthesis of menaquinone (vitamin K2), a vital component for anaerobic respiration in many bacteria. wikipedia.orgwikipedia.org Research into the microbial breakdown of various aromatic pollutants, such as phthalates and polycyclic aromatic hydrocarbons (PAHs), often reveals complex pathways where central intermediates are channeled into primary metabolic routes, including those for synthesizing essential cofactors like menaquinone.
The degradation of complex aromatic structures fundamentally requires overcoming the chemical stability of the aromatic ring. nih.govcapes.gov.br Microorganisms have evolved diverse strategies for this, which differ significantly between aerobic and anaerobic conditions. nih.govcapes.gov.br Aerobic pathways typically employ oxygenases to hydroxylate and cleave the aromatic ring. capes.gov.brd-nb.info In contrast, anaerobic degradation involves reductive or other non-oxygen-dependent mechanisms to destabilize the ring, often by converting the substrate into a CoA-thioester. nih.govcapes.gov.br 2-Succinatobenzoate is primarily associated with a biosynthetic, rather than a catabolic, role in these organisms, but its synthesis is intrinsically linked to the metabolic capabilities of bacteria that degrade aromatic compounds.
The Central Role of 2-Succinatobenzoate in Menaquinone Biosynthesis
The most well-documented role for 2-succinatobenzoate is as an intermediate in the menaquinone (Vitamin K2) biosynthetic pathway. wikipedia.orggenome.jp This pathway is crucial for bacteria and archaea that use menaquinone as an electron transporter during anaerobic respiration. wikipedia.orgebi.ac.uk The formation of 2-succinatobenzoate is the fourth step in this pathway, catalyzed by the enzyme o-succinylbenzoate synthase (OSBS), which is encoded by the menC gene in organisms like Escherichia coli. wikipedia.orgebi.ac.uk OSBS converts 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) into 2-succinatobenzoate through a dehydration reaction. wikipedia.orgebi.ac.uk
Following its formation, 2-succinatobenzoate is activated to 2-succinylbenzoyl-CoA by the enzyme o-succinylbenzoate-CoA ligase (also called synthetase), encoded by the menE gene. wikipedia.orguniprot.org This reaction is the fifth step of the pathway and prepares the molecule for subsequent cyclization and conversion into the naphthoquinone ring structure of menaquinone. wikipedia.orguniprot.org This pathway is found in a wide range of bacteria, including those known for their ability to degrade environmental pollutants. ebi.ac.ukuniprot.org
Degradation of Phthalates and Naphthalene (B1677914)
The microbial degradation of phthalic acid esters (PAEs), common industrial pollutants, proceeds differently under aerobic and anaerobic conditions. nih.govnih.govresearchgate.net
Aerobic Degradation : Under aerobic conditions, bacteria and fungi typically use dioxygenases to convert phthalate (B1215562) into protocatechuate, which is then funneled into central metabolism. d-nb.infonih.govnih.gov This pathway does not involve 2-succinatobenzoate as an intermediate.
Anaerobic Degradation : In the absence of oxygen, anaerobic bacteria activate phthalate to phthaloyl-coenzyme A (CoA). nih.govnih.gov This is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govresearchgate.net Research on facultatively anaerobic, denitrifying bacteria like Thauera chlorobenzoica and Aromatoleum evansii has shown they can use this anaerobic activation pathway even under aerobic conditions, creating a hybrid degradation route. nih.gov While 2-succinatobenzoate is not a direct product of phthalate ring cleavage, the bacteria performing this degradation rely on menaquinone for respiration, and therefore possess the biosynthetic pathway involving 2-succinatobenzoate. wikipedia.orgnih.gov
Similarly, the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene involves unique activation steps. Naphthalene is often carboxylated to form 2-naphthoic acid, which is considered a central metabolite in its anaerobic breakdown. psu.edud-nb.inforesearchgate.net The degradation of 2-methylnaphthalene (B46627) is initiated by the addition of fumarate (B1241708) to the methyl group, eventually converging with the naphthalene pathway at the level of 2-naphthoic acid. psu.edud-nb.inforesearchgate.net These pathways involve the reduction of the aromatic ring system prior to cleavage. psu.eduresearchgate.net As with phthalate degraders, while 2-succinatobenzoate is not a direct intermediate in the catabolic sequence of naphthalene, the sulfate-reducing bacteria capable of this degradation synthesize menaquinone for their respiratory chains, thus utilizing the 2-succinatobenzoate pathway. nih.gov
Interactive Data Table: Key Microorganisms in Pathways Related to 2-Succinatobenzoate
This table summarizes microorganisms where the metabolism of 2-succinatobenzoate or the degradation of related aromatic compounds has been studied.
| Organism | Related Compound/Pathway | Role/Significance | Reference(s) |
| Escherichia coli | Menaquinone Biosynthesis | Model organism for studying the menC and menE genes, which encode for OSB synthase and OSB-CoA ligase, respectively. | wikipedia.orgwikipedia.org |
| Bacillus subtilis | Menaquinone Biosynthesis | Contains the menE gene for 2-succinylbenzoate--CoA ligase. | uniprot.org |
| Staphylococcus aureus | Menaquinone Biosynthesis | The MenE enzyme is a target for potential antibiotic development. | wikipedia.orgnih.gov |
| Synechocystis sp. PCC 6803 | Phylloquinone Biosynthesis | A cyanobacterium that uses a similar pathway to produce phylloquinone (vitamin K1). | ebi.ac.uk |
| Thauera chlorobenzoica | Phthalate Degradation | A denitrifying bacterium that uses an anaerobic-type pathway for phthalate degradation under both aerobic and anaerobic conditions. | nih.gov |
| Aromatoleum evansii | Phthalate Degradation | A denitrifying bacterium capable of phthalate degradation. | nih.gov |
| NaphS2, NaphS3, NaphS6 strains | Naphthalene Degradation | Marine sulfate-reducing bacteria that degrade naphthalene anaerobically. | nih.gov |
Interactive Data Table: Enzymes Involved in 2-Succinatobenzoate Metabolism
This table details the primary enzymes responsible for the synthesis and activation of 2-succinatobenzoate.
| Enzyme Name | EC Number | Function | Organism(s) | Reference(s) |
| o-Succinylbenzoate synthase (OSBS) | 4.2.1.113 | Catalyzes the dehydration of SHCHC to form 2-succinatobenzoate. | Escherichia coli, etc. | wikipedia.orgebi.ac.uk |
| o-Succinylbenzoate-CoA ligase (MenE) | 6.2.1.26 | Converts 2-succinatobenzoate to 2-succinylbenzoyl-CoA using ATP and CoA. | E. coli, B. subtilis, S. aureus, M. tuberculosis | wikipedia.orgebi.ac.ukuniprot.orgnih.gov |
Future Research Directions and Emerging Interdisciplinary Perspectives
Systems Biology Integration for Holistic Understanding of 2-Succinatobenzoate Metabolism
The intricate nature of metabolic pathways, such as the one involving 2-succinatobenzoate, necessitates a holistic approach for a comprehensive understanding. Systems biology, a field that utilizes mathematical and computational modeling, offers a powerful framework to integrate diverse biological data and unravel the complex interactions governing cellular processes. e-enm.orgresearchoutreach.org By moving beyond the study of individual components, systems biology aims to understand the emergent properties of the entire system, providing insights into how these networks function and respond to perturbations. researchoutreach.org
A key aspect of this integrated approach is the use of multi-omics data, which encompasses genomics, transcriptomics, proteomics, and metabolomics. e-enm.org Information flow from the genome to the metabolome means that changes at upstream levels can be observed as alterations in metabolite profiles. e-enm.org Integrating these various "omics" layers into genome-scale metabolic models allows for the identification of dysregulated metabolic signatures and a deeper understanding of the interplay between different cellular functions. e-enm.orgumich.edu For instance, proteomics can identify the enzymes present in a system, while metabolomics can measure their activity and the resulting downstream effects. nih.gov This combined analysis can reveal crucial information about metabolic fluxes and pathway bottlenecks. nih.gov
In the context of 2-succinatobenzoate, which is a key intermediate in the biosynthesis of menaquinone (vitamin K2), a systems biology approach can elucidate how its production is regulated and interconnected with other metabolic pathways. ecmdb.caebi.ac.ukmassey.ac.nz For example, understanding the relationship between the 2-succinatobenzoate pathway and central carbon metabolism is crucial. By constructing and simulating integrated models, researchers can predict cellular phenotypes and the production of specific virulence factors in pathogenic organisms like Pseudomonas aeruginosa. nih.gov These models can incorporate various levels of regulation, from gene expression to enzyme kinetics, providing a dynamic view of the metabolic network. nih.gov The development of platforms like PathIntegrate facilitates the pathway-based integration of multi-omics data, enabling researchers to identify key pathways and molecular drivers associated with specific outcomes. plos.org
Advancements in High-Throughput Screening and Automation in Enzyme Discovery
The discovery and engineering of enzymes with desired properties are fundamental for various biotechnological applications. rsc.org High-throughput screening (HTS) has emerged as a transformative technology, enabling the rapid analysis of vast numbers of enzymes, substrates, and reactions. numberanalytics.comnih.gov This acceleration in screening is crucial for identifying novel biocatalysts and optimizing existing ones for industrial purposes. rsc.org
Recent advancements in HTS technology have focused on miniaturization, increased sensitivity, and multiplexing. numberanalytics.com Miniaturized platforms, such as those utilizing microfluidics, allow for screening in nanoliter volumes, which significantly reduces the consumption of reagents and accelerates the screening process. numberanalytics.com The integration of robotics and automation has been instrumental in the success of HTS, enabling the efficient and reproducible screening of large libraries of enzyme variants. rsc.orgnumberanalytics.com
For the discovery of enzymes involved in the 2-succinatobenzoate pathway, HTS methods can be applied to screen metagenomic libraries or collections of engineered enzyme variants. nih.gov Ultrahigh-throughput screening (uHTS) methods further enhance the screening capacity, allowing for the exploration of a vast sequence space that may harbor novel catalytic activities. nih.gov These techniques often rely on compartmentalization, using cells or biomimetic compartments to link the genotype (the gene encoding the enzyme) to the phenotype (the enzymatic activity). nih.gov The development of sensitive and specific assays is a critical component of successful HTS campaigns. researchgate.net For example, chromogenic or fluorogenic substrates can be designed to produce a detectable signal upon enzymatic conversion, facilitating the rapid identification of active clones.
The evolution of HTS is moving towards even more sophisticated applications, including single-molecule detection and integration with other technologies like CRISPR-Cas9 gene editing for more targeted screening. numberanalytics.com These advancements hold the potential to revolutionize enzyme discovery, leading to the identification of novel enzymes with specific activities relevant to the 2-succinatobenzoate pathway and beyond. numberanalytics.com
Novel Computational Algorithms for Predictive Pathway Design and Enzyme Optimization
Computational biology and bioinformatics have become indispensable tools for designing and engineering enzymes and metabolic pathways. researchgate.net These computational approaches can predict the structure and function of enzymes, guiding experimental design and accelerating the discovery of novel biocatalysts. researchgate.net For the 2-succinatobenzoate pathway, computational tools can be employed to identify potential new enzymes through sequence and structure alignment techniques. researchgate.net
One of the significant challenges in enzyme engineering is predicting how changes in the amino acid sequence will affect protein function. Computational methods, including machine learning algorithms, are being developed to address this challenge and to systematically classify and engineer enzymes with improved properties such as stability, solubility, and activity. researchgate.net For instance, software suits like ROSETTA and ORBIT are widely used for de novo enzyme design, allowing for the creation of enzymes with novel catalytic functions. researchgate.net
In the context of the enolase superfamily, to which o-succinylbenzoate synthase (OSBS) belongs, computational approaches have been used to predict substrate specificity. nih.govpnas.org By creating homology models and using virtual screening to dock potential substrates, researchers can generate profiles of amino acid preferences in the active site, thereby predicting the likely substrates for uncharacterized enzymes. pnas.orgnih.gov This strategy is particularly valuable for functionally diverse enzyme superfamilies where sequence similarity alone may not be a reliable predictor of function. pnas.org
Exploration of 2-Succinatobenzoate in Underexplored Biological Niches
The vast majority of microbial life on Earth remains uncultured, representing an enormous and largely untapped reservoir of novel enzymes and metabolic pathways. researchgate.net Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, provides a powerful tool to explore this hidden biodiversity. researchgate.netfrontiersin.org By constructing and screening metagenomic libraries, researchers can identify novel genes and biosynthetic gene clusters (BGCs) from a wide range of environments. researchgate.netnih.gov
Marine environments, including coastal sediments and the open ocean, are particularly rich sources of microbial diversity and novel secondary metabolites. mdpi.comhawaii.edu Studies of marine metagenomes have revealed a high abundance of diverse microbial communities, including bacteria, archaea, fungi, and viruses, each with unique metabolic capabilities. nih.govmdpi.comhawaii.edu For example, analysis of coastal sediments has shown a dominance of Proteobacteria and Bacteroidetes, with metabolic functions related to purine (B94841) and pyrimidine (B1678525) metabolism, as well as ABC transporters. mdpi.com Similarly, soil is another environment that holds a cornucopia of potential for discovering new antibiotics and other bioactive compounds. frontiersin.org
The exploration of these underexplored niches for enzymes related to 2-succinatobenzoate metabolism could lead to the discovery of novel biocatalysts with unique properties. For instance, microorganisms from extreme environments (extremophiles) may possess enzymes with enhanced stability at high temperatures, extreme pH, or high salt concentrations. The identification of 2-succinylbenzoate (B1199955) in Tibetan sheep suggests its presence and potential roles in the gut microbiome of animals adapted to specific environments. massey.ac.nz
The process of functional metagenomics involves extracting DNA from an environmental sample, cloning it into a suitable host, and then screening for the desired enzymatic activity. researchgate.net This approach has been successful in identifying novel enzymes such as lipases and oleate (B1233923) hydratases from marine metagenomes. researchgate.net The combination of metagenomics with other "omics" technologies, such as metatranscriptomics, metaproteomics, and metabolomics, will provide a more comprehensive understanding of the functional roles of microorganisms and their metabolic pathways in different ecosystems. frontiersin.org This integrated approach will be crucial for unlocking the full biotechnological potential of the planet's microbial diversity, including the discovery of novel enzymes for the synthesis and modification of 2-succinatobenzoate.
Q & A
Q. How can scoping reviews address gaps in 2-succinatobenzoate’s applications in polymer chemistry?
- Methodological Answer: Map literature using Arksey & O’Malley’s framework: (1) Define research questions (e.g., “How does 2-succinatobenzoate influence polyester thermal stability?”); (2) Screen databases (SciFinder, Scopus); (3) Chart data (e.g., Tg, tensile strength); (4) Consult stakeholders for industrial relevance .
Methodological Notes
- Data Presentation : Follow Beilstein Journal guidelines: Limit main-text tables to critical findings (e.g., kinetic constants); archive raw spectra and computational outputs as supplementary data .
- Hypothesis Development : Avoid declarative statements (e.g., “The hypothesis is…”). Instead, frame as: “Given the electron-withdrawing nature of the succinate group, 2-succinatobenzoate is expected to exhibit enhanced electrophilicity in nucleophilic acyl substitutions” .
- Ethical Replication : Provide granular experimental details (e.g., syringe pump flow rates, glovebox O levels) to enable independent verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
